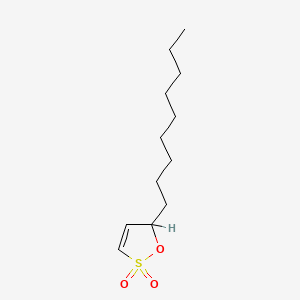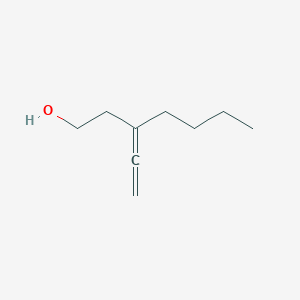
1-Heptanol, 3-ethenylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptanol, 3-ethenylidene- is an organic compound belonging to the family of alcohols. It is characterized by a seven-carbon chain with a hydroxyl group (-OH) attached to the first carbon and an ethenylidene group attached to the third carbon. This compound is a clear, colorless liquid that is slightly soluble in water but miscible with organic solvents like ether and ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptanol, 3-ethenylidene- can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-heptene followed by hydrogenation. The reaction conditions typically include high pressure and temperature, along with catalysts such as rhodium complexes.
Industrial Production Methods: In industrial settings, the production of 1-Heptanol, 3-ethenylidene- often involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts like cobalt or rhodium are employed to facilitate the hydroformylation process, followed by hydrogenation to produce the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptanol, 3-ethenylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into heptane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form heptyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, phosphorus tribromide (PBr3), room temperature.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Heptyl chloride.
Applications De Recherche Scientifique
1-Heptanol, 3-ethenylidene- has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies related to cell membrane permeability and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of fragrances, flavors, and as a biofuel additive
Mécanisme D'action
The mechanism of action of 1-Heptanol, 3-ethenylidene- involves its interaction with cell membranes, where it can disrupt lipid bilayers and affect membrane fluidity. This disruption can influence various cellular processes, including signal transduction and ion transport. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparaison Avec Des Composés Similaires
1-Hexanol: A six-carbon alcohol with similar properties but lower molecular weight.
1-Octanol: An eight-carbon alcohol with higher molecular weight and boiling point.
2-Heptanol: An isomer with the hydroxyl group on the second carbon, leading to different chemical behavior.
Uniqueness: 1-Heptanol, 3-ethenylidene- is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and properties compared to its isomers and other alcohols .
Propriétés
Numéro CAS |
55930-37-5 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h10H,2-3,5-8H2,1H3 |
Clé InChI |
BRYPBLRJIIIBEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C=C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
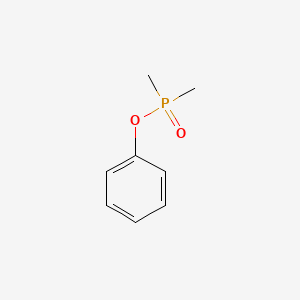
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
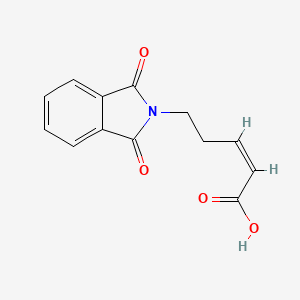
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
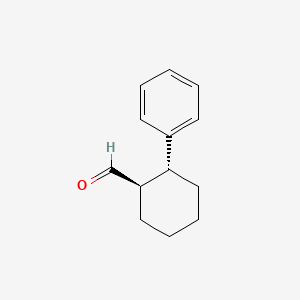
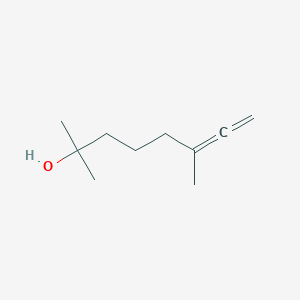
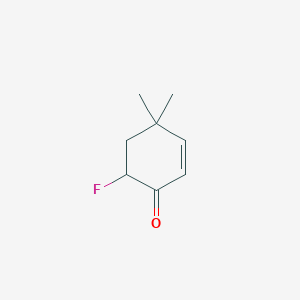
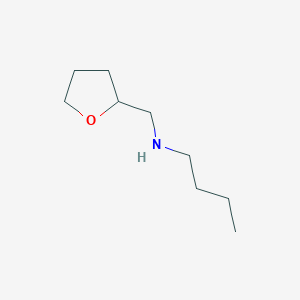
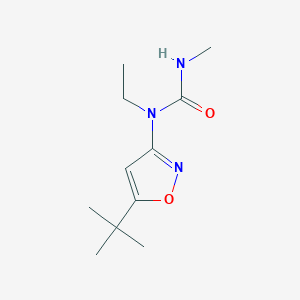
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
